molecular formula C24H30N2O4S B11638689 Ethyl 2-[(cyclohexylcarbonyl)amino]-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-[(cyclohexylcarbonyl)amino]-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B11638689
M. Wt: 442.6 g/mol
InChI Key: CBBBJPUYQZRWLZ-UHFFFAOYSA-N
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Description

ETHYL 2-CYCLOHEXANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

The synthesis of ETHYL 2-CYCLOHEXANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method for synthesizing thiophene derivatives is through the reaction of enaminones with heteroamines . Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL 2-CYCLOHEXANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-CYCLOHEXANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-CYCLOHEXANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. Thiophene derivatives can modulate various biological pathways, including enzyme inhibition and receptor binding . The exact molecular targets and pathways depend on the specific functional groups present in the compound.

Comparison with Similar Compounds

ETHYL 2-CYCLOHEXANEAMIDO-5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:

    Tipepidine: Used as an antitussive agent.

    Tioconazole: An antifungal medication.

    Dorzolamide: Used to treat glaucoma.

These compounds share the thiophene nucleus but differ in their functional groups and applications, highlighting the versatility and uniqueness of thiophene derivatives.

Properties

Molecular Formula

C24H30N2O4S

Molecular Weight

442.6 g/mol

IUPAC Name

ethyl 2-(cyclohexanecarbonylamino)-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H30N2O4S/c1-5-30-24(29)19-16(4)20(22(28)25-18-13-14(2)11-12-15(18)3)31-23(19)26-21(27)17-9-7-6-8-10-17/h11-13,17H,5-10H2,1-4H3,(H,25,28)(H,26,27)

InChI Key

CBBBJPUYQZRWLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C)C)NC(=O)C3CCCCC3

Origin of Product

United States

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